molecular formula C27H26F3N7O6S2 B1684525 PF-562271 besylate CAS No. 939791-38-5

PF-562271 besylate

Cat. No. B1684525
CAS RN: 939791-38-5
M. Wt: 665.7 g/mol
InChI Key: LKLWTLXTOVZFAE-UHFFFAOYSA-N
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Description

PF-562271 Besylate is the benzenesulfonate salt of PF-562271 . It is a potent, ATP-competitive, reversible inhibitor of FAK with an IC50 of 1.5 nM . It is approximately 10-fold less potent for Pyk2 than FAK and has over 100-fold selectivity against other protein kinases, except for some CDKs .


Molecular Structure Analysis

The molecular structure of PF-562271 Besylate is C27H26F3N7O6S2 with a molecular weight of 665.66 . It is the benzenesulfonate salt of PF-562271 .


Chemical Reactions Analysis

PF-562271 Besylate is a potent ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase . It has an IC50 of 1.5 nM and 13 nM, respectively . It is a 30- to 120-nM (15.2 to 60.1 ng/mL) inhibitor of cdk2/E, cdk5/p35, cdk1/B, and cdk3/E in recombinant enzyme assays . PF-562271 blocks bFGF-stimulated blood vessel angiogenesis as performed in chicken chorioallantoic membrane assays .


Physical And Chemical Properties Analysis

PF-562271 Besylate is the benzenesulfonate salt of PF-562271 . It has a molecular weight of 665.66 and a molecular formula of C27H26F3N7O6S2 .

Mechanism of Action

Target of Action

PF-562271 besylate, also known as PF-00562271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play a vital role in many oncogenic pathways .

Mode of Action

PF-562271 besylate binds to the ATP binding site of FAK and forms hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK, thereby inhibiting its activity . The compound has an IC50 of 1.5 nM for FAK and 13 nM for Pyk2 .

Biochemical Pathways

The inhibition of FAK and Pyk2 by PF-562271 besylate affects several biochemical pathways. It has been shown to inhibit cell adhesion, migration, and proliferation processes through FAK and/or FAK mediated cell cycle arrest . In addition, it has been found to block bFGF-stimulated angiogenesis in chick embryo chorioallantoic membrane .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

PF-562271 besylate has demonstrated significant anti-cancer effects. It has been shown to inhibit the migration and proliferation of high-grade serous ovarian cancer cells . Additionally, it has been found to cause G1 phase cell cycle arrest in PC3-M cells . In animal models, PF-562271 besylate has been shown to significantly reduce tumor size and invasive margins, induce apoptosis, and increase survival rates .

Safety and Hazards

PF-562271 Besylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In combustion, it may emit toxic fumes .

properties

IUPAC Name

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWTLXTOVZFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240064
Record name PF 562271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-562271 besylate

CAS RN

939791-38-5
Record name Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939791-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF 562271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF 562271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-562271 BESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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